molecular formula C17H16N2O3 B14587168 3-(Methoxymethyl)-2-oxo-4,5-diphenyl-1H-2lambda~5~-pyrazol-1-ol CAS No. 61355-10-0

3-(Methoxymethyl)-2-oxo-4,5-diphenyl-1H-2lambda~5~-pyrazol-1-ol

Katalognummer: B14587168
CAS-Nummer: 61355-10-0
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: DYGLGDHSXMQNFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methoxymethyl)-2-oxo-4,5-diphenyl-1H-2lambda~5~-pyrazol-1-ol is a complex organic compound characterized by its unique structure, which includes a methoxymethyl group, two phenyl groups, and a pyrazolone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-2-oxo-4,5-diphenyl-1H-2lambda~5~-pyrazol-1-ol typically involves multiple steps. One common method includes the reaction of 4,5-diphenyl-2H-pyrazol-3-one with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxymethyl)-2-oxo-4,5-diphenyl-1H-2lambda~5~-pyrazol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halides and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Methoxymethyl)-2-oxo-4,5-diphenyl-1H-2lambda~5~-pyrazol-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Methoxymethyl)-2-oxo-4,5-diphenyl-1H-2lambda~5~-pyrazol-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxindole: Shares a similar core structure but differs in functional groups.

    3-Methoxyphenylboronic acid: Contains a methoxy group but has a different overall structure.

    Dimethoxymethane: Similar in containing methoxy groups but lacks the pyrazolone core.

Uniqueness

3-(Methoxymethyl)-2-oxo-4,5-diphenyl-1H-2lambda~5~-pyrazol-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61355-10-0

Molekularformel

C17H16N2O3

Molekulargewicht

296.32 g/mol

IUPAC-Name

1-hydroxy-3-(methoxymethyl)-2-oxido-4,5-diphenylpyrazol-2-ium

InChI

InChI=1S/C17H16N2O3/c1-22-12-15-16(13-8-4-2-5-9-13)17(19(21)18(15)20)14-10-6-3-7-11-14/h2-11,21H,12H2,1H3

InChI-Schlüssel

DYGLGDHSXMQNFG-UHFFFAOYSA-N

Kanonische SMILES

COCC1=[N+](N(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.